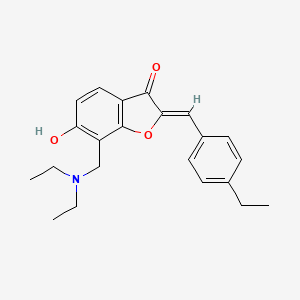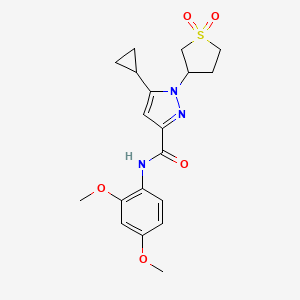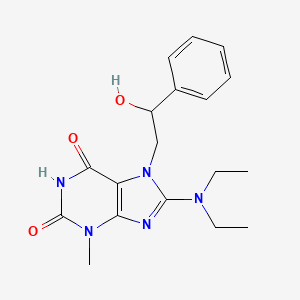
3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with intriguing characteristics and significant potential across various fields of science. This compound, recognized by its distinct chemical structure, is a derivative of purine, which plays a crucial role in numerous biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione generally involves multi-step organic reactions, starting with the functionalization of purine derivatives. Common synthetic routes may include:
Alkylation: The initial step often involves alkylation of purine derivatives using appropriate alkyl halides under basic conditions.
Amination: Introduction of the pentylamino group is typically carried out through nucleophilic substitution reactions, where the purine derivative reacts with an amine, such as pentylamine.
Cyclization: The final step often involves cyclization under controlled conditions to form the tetrahydro structure.
Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized synthetic pathways with a focus on yield and purity. This could include the use of catalysts, high-throughput screening for optimal conditions, and continuous flow reactors for scalable production.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, where specific functional groups are converted to higher oxidation states.
Reduction: Reduction reactions, including hydrogenation, can convert the compound to more reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify specific groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, dichloromethane, and water.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. Major products can include various derivatives of the original compound with altered functional groups.
科学的研究の応用
The compound has diverse applications in scientific research:
Chemistry: Utilized in organic synthesis as an intermediate for producing more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its purine structure, which is fundamental to nucleic acids.
Medicine: Investigated for therapeutic properties, particularly in relation to its ability to interact with biological targets such as enzymes and receptors.
Industry: Used in the development of pharmaceuticals and agrochemicals, exploiting its biochemical activity.
作用機序
The compound exerts its effects by interacting with molecular targets, such as enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways, leading to various biological effects. The purine core structure allows the compound to mimic or interfere with natural biomolecules, influencing metabolic and signaling pathways.
類似化合物との比較
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-dimethylxanthine): Another purine derivative found in cocoa with milder stimulant effects.
Adenine: A fundamental purine derivative that is a key component of nucleic acids.
The uniqueness of 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific functional groups, which offer distinct interaction profiles and applications.
Exploring the potential of this compound can lead to innovative solutions in medicine, biotechnology, and industry, making it a valuable subject of continued research.
特性
IUPAC Name |
3-methyl-8-(pentylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-8-15-13-16-11-10(19(13)9-5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRESTDHBZFJZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(butan-2-yl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6484207.png)

![2-ethyl-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}butanamide](/img/structure/B6484221.png)
![3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6484231.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
![3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one](/img/structure/B6484236.png)

![7-(2-hydroxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484265.png)
![methyl 2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)acetate](/img/structure/B6484271.png)
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484278.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)



